molecular formula C14H11ClO3 B6364645 2-Chloro-5-(2-methoxyphenyl)benzoic acid CAS No. 1183062-15-8

2-Chloro-5-(2-methoxyphenyl)benzoic acid

Cat. No.: B6364645
CAS No.: 1183062-15-8
M. Wt: 262.69 g/mol
InChI Key: REDLYUUPWWTRDL-UHFFFAOYSA-N
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Description

IUPAC Name: 2-Chloro-5-(2-methoxyphenyl)benzoic acid
Molecular Formula: C₁₄H₁₁ClO₃
Structural Features:

  • A benzoic acid core substituted with a chlorine atom at the 2-position and a 2-methoxyphenyl group at the 5-position.
  • The ortho-methoxy group on the phenyl ring introduces steric hindrance and electronic effects, influencing solubility, reactivity, and intermolecular interactions such as hydrogen bonding .

Its derivatives, such as sulfamoyl analogs, may exhibit bioactivity in drug discovery pipelines .

Properties

IUPAC Name

2-chloro-5-(2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-5-3-2-4-10(13)9-6-7-12(15)11(8-9)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDLYUUPWWTRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681195
Record name 4-Chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183062-15-8
Record name 4-Chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-methoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of high-throughput screening and process optimization techniques ensures efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acids with various functional groups.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

2-Chloro-5-(2-methoxyphenyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds are selected based on structural and functional similarities (see Table 1 ):

2-Chloro-5-(trifluoromethyl)benzoic acid

2-Chloro-5-(4-methoxyphenyl)benzoic acid

Tibric acid (2-Chloro-5-(3,5-dimethylpiperidinosulfonyl)benzoic acid)

2-Chloro-5-formylbenzoic acid

3-Methoxy-4-hydroxy-5-(3′-methyl-2′-butenyl)benzoic acid

Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Key Properties/Applications
2-Chloro-5-(2-methoxyphenyl)benzoic acid C₁₄H₁₁ClO₃ -Cl (C2), -C₆H₄(OCH₃)-ortho (C5) Potential intermediate for bioactive molecules; steric hindrance from ortho-methoxy group .
2-Chloro-5-(trifluoromethyl)benzoic acid C₈H₄ClF₃O₂ -Cl (C2), -CF₃ (C5) High acidity (electron-withdrawing -CF₃); used in agrochemicals and pharmaceuticals .
2-Chloro-5-(4-methoxyphenyl)benzoic acid C₁₄H₁₁ClO₃ -Cl (C2), -C₆H₄(OCH₃)-para (C5) Enhanced symmetry compared to ortho-isomer; higher melting point .
Tibric acid C₁₄H₁₇ClN₂O₄S -Cl (C2), -SO₂-(3,5-dimethylpiperidine) (C5) Hypolipidemic agent; peroxisome proliferator .
2-Chloro-5-formylbenzoic acid C₈H₅ClO₃ -Cl (C2), -CHO (C5) High reactivity (aldehyde group); used in covalent inhibitor synthesis .
3-Methoxy-4-hydroxy-5-(3′-methyl-2′-butenyl)benzoic acid C₁₃H₁₆O₄ -OH (C4), -OCH₃ (C3), prenyl chain (C5) Natural product with antioxidant properties .

Detailed Findings

Electronic and Steric Effects
  • Electron-Donating vs. Withdrawing Groups :

    • The 2-methoxyphenyl group in the target compound is electron-donating, reducing the acidity of the benzoic acid compared to derivatives with electron-withdrawing groups (e.g., -CF₃ in 2-Chloro-5-(trifluoromethyl)benzoic acid) .
    • The aldehyde group in 2-Chloro-5-formylbenzoic acid increases acidity and reactivity, enabling use in covalent drug design .
Solubility and Extraction
  • Benzoic acid derivatives with larger hydrophobic groups (e.g., -CF₃, prenyl chains) exhibit lower aqueous solubility. The methoxy group enhances solubility in organic phases compared to -CF₃ .

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